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Compound of Interest

Compound Name: 5-Methyl-2-nitrobenzonitrile

Cat. No.: B3015653

An In-depth Technical Guide to 5-Methyl-2-nitrobenzonitrile: Synthesis, Properties, and
Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists,
and drug development professionals interested in the strategic use of 5-Methyl-2-
nitrobenzonitrile. We will move beyond a simple recitation of data, offering instead a field-
proven perspective on why this molecule is a valuable building block, how to approach its
synthesis and handling, and the causality behind its utility in modern pharmaceutical research.

Strategic Overview: The Value Proposition of a
Multifunctional Scaffold

5-Methyl-2-nitrobenzonitrile is more than just another chemical intermediate; it is a precisely
arranged scaffold of functional groups, each offering a distinct handle for synthetic
manipulation. The molecule's value lies in the orthogonal reactivity of its key features:

o The Nitrile Group (C=N): A versatile functional group that can be hydrolyzed to a carboxylic
acid, reduced to a primary amine, or used to construct various nitrogen-containing
heterocycles like tetrazoles, which are important pharmacophores.

e The Nitro Group (-NO2): A powerful electron-withdrawing group that influences the reactivity
of the aromatic ring. Critically, it serves as a synthetic precursor to an aniline (amino group)
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via reduction. This transformation is a cornerstone of medicinal chemistry, enabling a vast
array of subsequent reactions such as amide couplings, sulfonamide formation, and
diazotization.

e The Aromatic Ring: The benzene core provides a rigid framework for orienting substituents in
three-dimensional space, crucial for binding to biological targets. The substitution pattern
dictates the molecule's electronic and steric properties.

This strategic combination makes 5-Methyl-2-nitrobenzonitrile a powerful starting point for
building molecular complexity, allowing chemists to introduce diversity and tailor properties for
specific therapeutic targets.

Core Physicochemical and Structural Profile

A thorough understanding of a molecule's physical and chemical properties is fundamental to
its effective use in the laboratory. These properties govern everything from reaction solvent
choice to potential bioavailability.

Identifiers and Formula

Property Value Source(s)
IUPAC Name 5-methyl-2-nitrobenzonitrile [1]
CAS Number 64113-86-6, 64686-33-5 [1]
Molecular Formula CsHsN20:2 [1]
Molecular Weight 162.15 g/mol [1]

_ CC1=CC(=C(C=C1)C#N)--
Canonical SMILES [1]
INVALID-LINK--[O-]

USQNWFKYQFQGLB-
InChl Key [1]
UHFFFAOYSA-N

Note on CAS Numbers: This compound is associated with two CAS numbers in various
databases and supplier catalogs. Researchers should verify the specific identifier used by their
supplier.
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hvsicochemical

Significance in a Research

Property Value Sy
Appearance Off-white to yellow solid

Melting Point 92 °C

Boiling Point 338.9+30.0 °C (Predicted)

Density 1.26+0.1 g/cm? (Predicted)

XLogP3 1.8 [1]

Polar Surface Area 69.6 A2 [1]
Hydrogen Bond Donor Count 0 [1]
Hydrogen Bond Acceptor 4 o

Count

Expert Insights: The XLogP3 value of 1.8 suggests a moderate level of lipophilicity. In drug
discovery, this is often a favorable starting point, as it balances aqueous solubility with the
ability to cross cell membranes. The Polar Surface Area (PSA) is below the 90 A2 threshold
often associated with good oral bioavailability, indicating this molecule and its simple
derivatives have a high probability of being cell-permeable. The absence of hydrogen bond
donors makes it a non-acidic, non-basic molecule, simplifying extraction and chromatography.

Synthesis Strategy: A Proposed Approach

While direct, peer-reviewed synthesis protocols for 5-Methyl-2-nitrobenzonitrile are not
abundant in the primary literature, a logical and robust synthetic route can be designed based
on well-established organic chemistry principles, particularly the Sandmeyer reaction.

The proposed pathway begins with the readily available commercial starting material, 2-amino-
5-methylbenzonitrile. The core of this strategy is the conversion of the primary amino group into
a diazonium salt, which is then displaced by a nitro group.
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Step 1: Diazotization

(Z-Amino-5-methylbenzonitrila

NaNOz2z, aq. HBF4
0-5°C

Formation of N2* group

(Aryl Diazonium Salt Intermediate)

Step 2: Sandmeyer Nitration

NaNOz, Cuz0 (cat.)
Heat

Displacement of N2 with NO2
G-Methyl-2-nitrobenzonitrile (TargetD

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 5-Methyl-2-nitrobenzonitrile.

Detailed Experimental Protocol (Proposed)

Causality Behind Choices:

o Diazotization: The use of aqueous tetrafluoroboric acid (HBFa4) is chosen because it often
yields more stable diazonium tetrafluoroborate salts, which can sometimes be isolated if
necessary, offering better control than mineral acids like HCI. The reaction is run at 0-5 °C
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because diazonium salts are notoriously unstable and can decompose violently at higher
temperatures.

o Sandmeyer Reaction: The use of a copper(l) catalyst (like Cuz0) is classic for Sandmeyer
reactions, as it facilitates the single-electron transfer mechanism required for the
displacement of the dinitrogen gas and substitution by the nitrite anion.

Step-by-Step Methodology:
o Diazotization:

o To a cooled (0-5 °C) and stirred solution of 2-amino-5-methylbenzonitrile (1.0 eq) in 48%
aqueous HBF4 (3.0 eq), add a solution of sodium nitrite (NaNOz, 1.1 eq) in a minimal
amount of water dropwise, ensuring the internal temperature does not exceed 5 °C.

o Stir the resulting mixture at 0-5 °C for 30 minutes. The formation of a precipitate (the
diazonium salt) may be observed.

o Nitro-dediazoniation:

o In a separate flask, prepare a suspension of sodium nitrite (3.0 eq) and a catalytic amount
of copper(l) oxide (Cuz0, 0.1 eq) in water.

o Add the cold diazonium salt suspension portion-wise to the nitrite/copper suspension.
Vigorous evolution of N2 gas will occur.

o After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1 hour to
ensure the reaction goes to completion.

o Workup and Purification:

o Cool the reaction mixture to room temperature and extract with an organic solvent such as

ethyl acetate (3x).

o Combine the organic layers, wash with water and then brine, dry over anhydrous sodium
sulfate (NazS0a), filter, and concentrate under reduced pressure.
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o The crude product can be purified by column chromatography on silica gel or by
recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-
Methyl-2-nitrobenzonitrile.

Applications in Drug Discovery: A Gateway to
Bioactive Scaffolds

The true utility of 5-Methyl-2-nitrobenzonitrile is realized in its transformations. The reduction
of the nitro group is the most common and powerful first step, yielding 2-amino-5-
methylbenzonitrile, a key aniline intermediate.

Access to Privileged Scaffolds

- : Benzimidazoles
Cyclization with
Carboxylic Acids | —>
Reduction /
. L (e.g., Hz, Pd/C or SnCl2) Key Intermediate: Friedlander Annulation S
G Wiziisg 2 nltrObenzommle]—>[2-Am|no-5-m(—)thylbenzonltrlle Coupling with Quinolines
Carboxylic Acids
I Kinase Inhibitors
(via Amide Coupling)

Click to download full resolution via product page
Caption: Synthetic utility workflow from the core compound.

This aniline intermediate is a launchpad for creating a diverse range of heterocyclic systems
that are "privileged scaffolds" in medicinal chemistry—structures that are known to bind to
multiple biological targets.

» Kinase Inhibitors: The amino group can be acylated to form amides.[2] This amide bond is
critical in many kinase inhibitors, often forming a key hydrogen bond interaction with the
"hinge region" of the enzyme's ATP binding site.
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» Antiviral and Anticancer Agents: The benzonitrile moiety itself is found in numerous antiviral
and anticancer compounds. It can act as a hydrogen bond acceptor or a bioisosteric
replacement for other functional groups.

Analytical Characterization: A Spectroscopic
Fingerprint

Confirming the identity and purity of the synthesized material is paramount. Here are the
expected spectroscopic characteristics:

'H NMR: The proton NMR spectrum should show three distinct signals in the aromatic
region, corresponding to the three protons on the benzene ring. A singlet corresponding to
the methyl group (—CHs) would likely appear around 2.4-2.5 ppm.

e 13C NMR: The carbon NMR will be more complex, showing eight distinct signals: six for the
aromatic carbons (four CH and two quaternary), one for the methyl carbon, and one for the
nitrile carbon (typically around 115-120 ppm).

e FTIR Spectroscopy: The infrared spectrum will provide clear evidence of the key functional
groups. Expect a sharp, strong absorption around 2220-2240 cm~1 for the nitrile (C=N)
stretch and two strong absorptions around 1520-1550 cm~* (asymmetric) and 1340-1370
cm~* (symmetric) for the nitro (NOz2) group.

e Mass Spectrometry: The molecular ion peak ([M]*) in an electron ionization (EI) mass
spectrum would be observed at m/z = 162. High-resolution mass spectrometry (HRMS)
should confirm the molecular formula CsHsN202.

Safe Handling and Storage Protocols

While a specific, comprehensive safety data sheet (SDS) for 5-Methyl-2-nitrobenzonitrile is
not consistently available, safe handling procedures can be established based on data for
closely related compounds like 2-nitrobenzonitrile and other substituted nitroaromatics.[3][4]

Trustworthiness through Self-Validation: This protocol is a system. Adhering to every step
ensures a safe operating procedure. Deviating from it invalidates the safety assurance.

» Personal Protective Equipment (PPE):
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o Eye Protection: Chemical safety goggles or a face shield are mandatory.

o Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Always inspect gloves
before use.

o Body Protection: A lab coat is required. Ensure it is fully buttoned.

Engineering Controls:

o All handling of the solid and its solutions must be performed inside a certified chemical
fume hood to avoid inhalation of dust or vapors.

First Aid Measures:

[¢]

Skin Contact: Immediately wash the affected area with soap and plenty of water for at
least 15 minutes.[5] Remove contaminated clothing.

o Eye Contact: Immediately flush eyes with copious amounts of water for at least 15
minutes, holding eyelids open.[5] Seek immediate medical attention.

o Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek
medical attention.

o Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical
attention.[5]

Storage:
o Store in a tightly sealed container.

o Keep in a cool, dry, and well-ventilated area away from incompatible materials such as
strong oxidizing agents and strong acids.[3]

Disposal:

o Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to
enter the sewer system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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